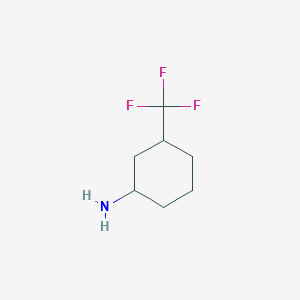

3-(Trifluoromethyl)cyclohexanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(trifluoromethyl)cyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3N/c8-7(9,10)5-2-1-3-6(11)4-5/h5-6H,1-4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFCACAFKNHPVNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60585449 | |

| Record name | 3-(Trifluoromethyl)cyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23566-61-2, 56287-83-3 | |

| Record name | 3-(Trifluoromethyl)cyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Trifluoromethyl)cyclohexylamine (cis- and trans- mixture) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 3-(Trifluoromethyl)cyclohexanamine

Introduction: The Strategic Imperative of Fluorination in Modern Drug Discovery

In the landscape of contemporary drug development, the strategic incorporation of fluorine into lead candidates is a cornerstone of medicinal chemistry.[1][2] The trifluoromethyl (CF3) group, in particular, has become an indispensable tool for optimizing molecular properties.[3][4] Its potent electron-withdrawing nature, steric bulk, and high lipophilicity can profoundly influence a molecule's metabolic stability, membrane permeability, and target-binding affinity.[4][5][6] This guide focuses on 3-(Trifluoromethyl)cyclohexanamine, a building block that marries the conformational rigidity of a cyclohexyl scaffold with the powerful modulating effects of a CF3 group.[7] Understanding the nuanced physicochemical properties of this amine is critical for researchers aiming to leverage its unique characteristics in the synthesis of novel therapeutics and advanced materials.[7][8] This document provides an in-depth analysis of its core properties, stereochemical considerations, and practical experimental protocols relevant to its application in research and development.

Molecular Structure and Stereoisomerism

This compound is an alicyclic amine featuring a trifluoromethyl group at the 3-position of a cyclohexane ring. This structure gives rise to geometric isomerism, resulting in two distinct stereoisomers: cis and trans.

-

cis-isomer: The amino (-NH2) and trifluoromethyl (-CF3) groups are on the same face of the cyclohexane ring.

-

trans-isomer: The amino and trifluoromethyl groups are on opposite faces of the ring.

The spatial arrangement of these bulky substituents dictates the conformational preferences of the ring and significantly influences how the molecule interacts with biological targets.[9] The stereochemistry is a critical parameter, as different isomers can exhibit varied biological activities and pharmacokinetic profiles.[9] Commercially available this compound is often supplied as a mixture of cis and trans isomers.[7]

dot graph { layout=neato; node [shape=none, margin=0, fontcolor="#202124"]; edge [color="#5F6368"];

// Nodes for the structures cis [label="cis-Isomer\n(Axial-Equatorial or Equatorial-Axial)"]; trans [label="trans-Isomer\n(Equatorial-Equatorial or Axial-Axial)"];

// Invisible nodes for layout center [style=invis, width=0, height=0]; top [style=invis]; bottom [style=invis];

// Edges cis -- center [len=1.5]; trans -- center [len=1.5]; top -- bottom [style=invis, len=0.1]; // Ensures vertical spacing

label="Geometric Isomers of this compound"; labelloc="t"; fontcolor="#202124"; fontsize=12; } dot Caption: Relationship between cis and trans isomers.

Core Physicochemical Properties: A Quantitative Analysis

The interplay between the basic amine and the strongly electron-withdrawing CF3 group defines the molecule's key physicochemical characteristics.

Table 1: Core Physicochemical Properties

| Property | Value / Observation | Source |

| Molecular Formula | C7H12F3N | [7] |

| Molecular Weight | 167.18 g/mol | [7] |

| Appearance | Colorless to almost colorless clear liquid | [7] |

| pKa (Predicted) | ~9.5 - 10.0 | See Discussion Below |

| logP (Predicted) | ~2.0 - 2.5 | See Discussion Below |

| Solubility | Insoluble in water; moderate solubility in polar aprotic solvents (e.g., DCM).[9] | [9] |

Basicity (pKa): The Inductive Effect of the Trifluoromethyl Group

The pKa of an amine is a critical determinant of its ionization state at physiological pH (approx. 7.4), which in turn affects its solubility, absorption, and receptor interactions. The parent compound, cyclohexylamine, is a relatively strong base with a pKa of 10.64.[10]

Lipophilicity (logP): Balancing Hydrophobicity and Polarity

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a key parameter in drug design, influencing membrane permeability and absorption. The trifluoromethyl group is known to significantly increase lipophilicity.[3][8][12] This is due to the hydrophobic nature of the fluorinated surface.

While the amine group (-NH2) is polar and contributes to water solubility, the combined effect of the cyclohexyl ring and the CF3 group renders the overall molecule quite lipophilic. The predicted logP value is expected to be significantly higher than that of cyclohexylamine (logP ≈ 1.49). This enhanced lipophilicity can improve the molecule's ability to cross cellular membranes, a desirable trait for many drug candidates.[5]

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity, predicted values must be confirmed by empirical measurement. The following are standard, validated protocols for determining the key physicochemical properties of this compound.

Protocol: Potentiometric Titration for pKa Determination

This method directly measures the pH change of a solution of the amine as a strong acid or base is added, allowing for the precise determination of the pKa.

Methodology:

-

Preparation: Accurately weigh approximately 20-30 mg of this compound and dissolve it in a suitable co-solvent system (e.g., 50:50 methanol:water) to a final concentration of ~5 mM.

-

Titration Setup: Place the solution in a thermostatted vessel at 25°C. Use a calibrated pH electrode to monitor the solution's pH.

-

Titration: Add standardized 0.1 M HCl titrant in small, precise increments using an automated titrator.

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the resulting titration curve. The first derivative of the curve can be used to precisely identify the equivalence point.

Protocol: Shake-Flask Method for logP Determination (OECD 107)

The shake-flask method is the gold-standard for measuring the partition coefficient. It involves partitioning the compound between n-octanol and water and measuring its concentration in each phase.

Methodology:

-

Phase Preparation: Pre-saturate n-octanol with water and water (typically a buffer at pH 7.4) with n-octanol by shaking them together for 24 hours and then allowing the layers to separate.

-

Sample Preparation: Prepare a stock solution of this compound in n-octanol.

-

Partitioning: Add a known volume of the stock solution to a separatory funnel containing a known volume of the pre-saturated aqueous buffer.

-

Equilibration: Shake the funnel vigorously for 5-10 minutes to allow for partitioning. Let it stand until the layers have clearly separated.

-

Quantification: Carefully sample each phase. Determine the concentration of the amine in both the n-octanol and aqueous layers using a suitable analytical technique, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with derivatization.[13][14]

-

Calculation: Calculate logP as: log ( [Concentration in Octanol] / [Concentration in Water] ).

Implications for Drug Development and Material Science

The distinct physicochemical profile of this compound makes it a valuable building block.

-

In Pharmaceuticals: The CF3 group can serve as a metabolic blocker, preventing enzymatic degradation at or near its point of attachment, potentially increasing a drug's half-life.[1][5] Its lipophilicity can enhance blood-brain barrier penetration for CNS-targeted agents.[2] The modulated pKa ensures that a significant fraction of the molecule will be in its protonated, more soluble form at physiological pH, while still allowing for sufficient membrane permeability of the neutral species. This balance is crucial for oral bioavailability.[1]

-

In Material Science: The incorporation of this amine into polymers or coatings can impart increased thermal stability and hydrophobicity.[7][8] The robust C-F bonds contribute to chemical resistance, making materials more durable for industrial applications.[1][7]

Conclusion

This compound is a synthetically versatile intermediate whose value lies in the predictable and potent influence of its trifluoromethyl group. The CF3 moiety significantly lowers the basicity of the amine and increases its lipophilicity compared to the parent cyclohexylamine. These altered physicochemical properties—lower pKa and higher logP—are precisely the attributes often sought by medicinal chemists to enhance the drug-like properties of lead compounds, including metabolic stability and membrane permeability. A thorough experimental characterization of each new derivative is essential, and the protocols outlined herein provide a robust framework for generating the reliable data needed to advance drug discovery and material science programs.

References

-

3-(Trifluoromethyl)cyclohexylamine (cis- and trans- mixture) - Chem-Impex.

-

N-[3-(trifluoromethyl)cyclohexyl]cyclohexan-1-amine - Sigma-Aldrich.

-

Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC.

-

Determination of higher aliphatic amines and cyclohexylamine by TLC after derivatization with 1-fluoro-2,4-dinitrobenzene - ResearchGate.

-

trans-3-Trifluoromethyl-cyclohexylamine HCl () for sale - Vulcanchem.

-

HPLC/DAD Assay of Cyclohexanamine as Related Impurity in Glipizide Through Derivatization with o-Phtaldialdehyde | Request PDF - ResearchGate.

-

Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PubMed Central.

-

CYCLOHEXYLAMINE - Ataman Kimya.

-

One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na - ResearchGate.

-

The Impact of Trifluoromethyl Groups in Organic Synthesis.

-

Fluorine in drug discovery: Role, design and case studies.

-

Tactical Applications of Fluorine in Drug Design and Development - ResearchGate.

-

4-(Trifluoromethyl)cyclohexylamine (cis- and trans- mixture) - Chem-Impex.

-

Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem.

-

N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox - PubMed.

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI.

-

4-(Trifluoromethyl)cyclohexan-1-amine hydrochloride | C7H13ClF3N | CID 18769922.

-

Utilization of fluorinated α-amino acids in small molecule drug design - PubMed.

-

This compound - Sigma-Aldrich.

-

This compound | 23566-61-2 - ChemicalBook.

-

Methyl-(3-trifluoromethyl-cyclohexyl)-amine hydrochloride | 2803468-12-2 - Sigma-Aldrich.

-

(PDF) Synthesis of dibenzylamino-1-methylcyclohexanol and dibenzylamino-1-trifluoromethylcyclohexanol isomers - ResearchGate.

-

[[4-(Trifluoromethyl)cyclohexyl]methyl]amine(cis- and trans- mixture), 1G - Lab Pro.

-

Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines - PMC - PubMed Central.

-

rel-(1R,3S)-3-Amino-1-(trifluoromethyl)cyclohexanol - PubChem.

-

[[4-(Trifluoromethyl)cyclohexyl]methyl]amine (cis- and trans- mixture) - Chem-Impex.

-

(1S,3R)-3-amino-1-(trifluoromethyl)cyclohexanol - PubChem - NIH.

-

3-(3,3,3-Trifluoropropoxy)cyclobutan-1-amine - PubChem.

-

Cyclohexylamine | C6H11NH2 | CID 7965 - PubChem - NIH.

-

(Trifluoromethyl)cyclohexane | C7H11F3 | CID 6432413 - PubChem - NIH.

-

3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem.

-

1-(3-Fluorophenyl)cyclohexylamine | C12H16FN | CID 3035993 - PubChem.

-

Cyclohexylamine - Wikipedia.

-

1781934-33-5|2-(3,3,3-Trifluoropropyl)cyclohexan-1-amine - BLDpharm.

-

Synthesis of Fluorinated Amines: A Personal Account - PMC - NIH.

-

Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.

-

Synthesis of Trifluoromethylated Monoterpene Amino Alcohols - PMC - NIH.

-

3-(Trifluoromethyl)cyclohexane-1-carboxylic acid | C8H11F3O2 | CID 13642468 - PubChem.

Sources

- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. chemimpex.com [chemimpex.com]

- 9. trans-3-Trifluoromethyl-cyclohexylamine HCl () for sale [vulcanchem.com]

- 10. Cyclohexylamine - Wikipedia [en.wikipedia.org]

- 11. 3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-(Trifluoromethyl)cyclohexanamine: Structure, Isomerism, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethyl)cyclohexanamine is a fascinating and increasingly important building block in the fields of medicinal chemistry and agrochemical synthesis. The incorporation of the trifluoromethyl (CF3) group, a bioisostere for various functionalities, onto a cyclohexane scaffold imparts unique physicochemical properties that can significantly influence the biological activity, metabolic stability, and pharmacokinetic profile of a molecule.[1][2] This guide provides a comprehensive technical overview of the structure, stereoisomerism, conformational analysis, synthesis, and applications of this compound, with a focus on providing actionable insights for professionals in drug discovery and development.

Molecular Structure and Physicochemical Properties

This compound is a cyclic aliphatic amine with the molecular formula C7H12F3N and a molecular weight of approximately 167.18 g/mol .[1] It typically presents as a colorless to light yellow liquid.[1] The presence of the highly electronegative trifluoromethyl group significantly impacts the molecule's properties, including its lipophilicity, basicity, and metabolic stability.[3]

| Property | Value | Source(s) |

| Molecular Formula | C7H12F3N | [1] |

| Molecular Weight | 167.18 g/mol | [1] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Density | ~1.15 g/cm³ | [1] |

Stereoisomerism and Conformational Analysis

The presence of two stereocenters at positions 1 and 3 of the cyclohexane ring gives rise to stereoisomerism in this compound. This results in the existence of cis and trans diastereomers, each of which is a racemic mixture of two enantiomers.

Cis and Trans Isomerism

The relative orientation of the amino (-NH2) and trifluoromethyl (-CF3) groups on the cyclohexane ring defines the cis and trans isomers.

-

Cis Isomer: The -NH2 and -CF3 groups are on the same face of the cyclohexane ring.

-

Trans Isomer: The -NH2 and -CF3 groups are on opposite faces of the cyclohexane ring.

Conformational Analysis: The Chair Conformation

The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, the substituents can occupy either axial (perpendicular to the ring plane) or equatorial (in the plane of the ring) positions. The relative stability of the conformers is determined by the steric strain arising from 1,3-diaxial interactions and gauche interactions.[4][5]

The energetic preference for a substituent to occupy the equatorial position is quantified by its "A-value," which represents the Gibbs free energy difference between the equatorial and axial conformers.[6] While specific A-values for the -NH2 and -CF3 groups on a cyclohexane ring can vary depending on the solvent, some general principles can be applied. The trifluoromethyl group is known to be bulkier than a methyl group.[3] The amino group is smaller than a methyl group. Therefore, the CF3 group is expected to have a larger A-value than the NH2 group, indicating a stronger preference for the equatorial position.

Trans Isomer Conformational Analysis:

For the trans isomer, one substituent is in an up position and the other in a down position. This allows for a diequatorial conformation, which is generally the most stable.

-

(1e, 3e)-trans-3-(Trifluoromethyl)cyclohexanamine: Both the amino and trifluoromethyl groups occupy equatorial positions. This conformation minimizes steric hindrance and is therefore the most stable conformer of the trans isomer.

-

(1a, 3a)-trans-3-(Trifluoromethyl)cyclohexanamine: Both substituents are in axial positions, leading to significant 1,3-diaxial interactions. This conformer is highly unstable and exists in negligible amounts at equilibrium.

Cis Isomer Conformational Analysis:

For the cis isomer, both substituents are on the same side of the ring. This necessitates that one group is axial and the other is equatorial in any given chair conformation.

-

(1a, 3e)-cis-3-(Trifluoromethyl)cyclohexanamine: The amino group is axial, and the trifluoromethyl group is equatorial.

-

(1e, 3a)-cis-3-(Trifluoromethyl)cyclohexanamine: The amino group is equatorial, and the trifluoromethyl group is axial.

Given the larger steric bulk of the CF3 group, the conformer where the CF3 group is in the equatorial position and the smaller NH2 group is in the axial position is expected to be the more stable of the two.

Synthesis of this compound

Several synthetic strategies can be employed to prepare this compound, often yielding a mixture of cis and trans isomers that may require separation.

Reduction of 3-(Trifluoromethyl)aniline

A common approach involves the catalytic hydrogenation of 3-(trifluoromethyl)aniline. This method typically requires high pressure and temperature and a suitable catalyst, such as rhodium or ruthenium on a support. The reduction of the aromatic ring is a powerful method for accessing substituted cyclohexanes.[7]

Experimental Protocol: Catalytic Hydrogenation of 3-(Trifluoromethyl)aniline

-

Reactor Setup: A high-pressure autoclave is charged with 3-(trifluoromethyl)aniline and a suitable solvent (e.g., isopropanol).

-

Catalyst Addition: A catalytic amount of a hydrogenation catalyst (e.g., 5% Rh/C or 5% Ru/Al2O3) is added to the mixture.

-

Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure (e.g., 50-100 bar). The reaction mixture is heated to a specified temperature (e.g., 100-150 °C) and stirred vigorously for several hours until the reaction is complete (monitored by GC or HPLC).

-

Work-up: After cooling and depressurization, the catalyst is removed by filtration. The solvent is evaporated under reduced pressure to yield the crude this compound as a mixture of cis and trans isomers.

-

Purification: The isomers can be separated by fractional distillation or column chromatography.

}

Reductive Amination of 3-(Trifluoromethyl)cyclohexanone

Another versatile method is the reductive amination of 3-(trifluoromethyl)cyclohexanone. This two-step, one-pot reaction involves the formation of an imine or enamine intermediate, followed by its reduction to the corresponding amine.[8]

Experimental Protocol: Reductive Amination

-

Imine Formation: 3-(Trifluoromethyl)cyclohexanone is dissolved in a suitable solvent (e.g., methanol or ethanol) and treated with an ammonia source (e.g., ammonia in methanol, ammonium acetate) to form the corresponding imine in situ.

-

Reduction: A reducing agent, such as sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN), is added to the reaction mixture. The reaction is stirred at room temperature until the imine is fully reduced.

-

Work-up: The reaction is quenched by the addition of water, and the product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is dried and concentrated to yield the crude product.

-

Purification: The resulting mixture of cis and trans isomers can be separated by chromatographic techniques.

}

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and differentiation of the cis and trans isomers of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The chemical shifts and coupling constants of the protons on the cyclohexane ring are highly dependent on their axial or equatorial orientation. Protons on the carbon bearing the amino group (C1) and the trifluoromethyl group (C3) are of particular diagnostic value.

-

¹³C NMR: The chemical shifts of the ring carbons are influenced by the nature and stereochemistry of the substituents. The carbon attached to the trifluoromethyl group will exhibit a characteristic quartet due to C-F coupling.

-

¹⁹F NMR: This is a powerful tool for characterizing trifluoromethylated compounds. The cis and trans isomers are expected to show distinct chemical shifts for the CF3 group due to their different chemical environments.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the N-H stretching of the primary amine (typically a doublet around 3300-3500 cm⁻¹) and C-F stretching vibrations of the trifluoromethyl group (strong absorptions in the 1000-1350 cm⁻¹ region).[8] Subtle differences in the fingerprint region can help distinguish between the cis and trans isomers.[9]

Chiral Resolution of Enantiomers

Since this compound possesses two chiral centers, the cis and trans isomers exist as pairs of enantiomers. For pharmaceutical applications, it is often necessary to isolate a single enantiomer, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used technique for the analytical and preparative separation of enantiomers.[9][10][11] The choice of the chiral stationary phase (CSP) is critical for achieving successful separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are often effective for resolving chiral amines.

Protocol Outline for Chiral HPLC Method Development:

-

Column Screening: Screen a variety of polysaccharide-based chiral columns (e.g., Chiralpak® IA, IB, IC) with different mobile phases (e.g., hexane/isopropanol, methanol, acetonitrile).

-

Mobile Phase Optimization: Once a promising column is identified, optimize the mobile phase composition to improve resolution and analysis time. The addition of small amounts of an amine (e.g., diethylamine) can improve peak shape for basic analytes.

-

Temperature and Flow Rate Adjustment: Fine-tune the separation by adjusting the column temperature and mobile phase flow rate.

Enzymatic Resolution

Enzymatic resolution offers a green and highly selective method for separating enantiomers.[12][13][14] Lipases are commonly used to catalyze the acylation of one enantiomer of a racemic amine, allowing for the separation of the acylated product from the unreacted enantiomer.

}

Applications in Drug Discovery and Agrochemicals

The unique properties conferred by the trifluoromethyl group make this compound a valuable scaffold in the design of new bioactive molecules.

Pharmaceutical Applications

The trifluoromethyl group can enhance a drug candidate's metabolic stability by blocking sites of oxidation.[3] It can also increase lipophilicity, which can improve cell membrane permeability and bioavailability. Furthermore, the CF3 group can modulate the pKa of nearby functional groups and engage in favorable interactions with biological targets. While specific drugs containing the this compound core are not yet prevalent in the market, the broader class of trifluoromethylated alicyclic compounds is of significant interest in the development of new therapeutics.

Agrochemical Applications

In the agrochemical industry, the trifluoromethyl group is frequently incorporated to enhance the efficacy and stability of pesticides and herbicides.[15] For instance, the structurally related trans-3-trifluoromethyl-cyclohexylamine hydrochloride is a key intermediate in the synthesis of trifluoxystrobin, a broad-spectrum fungicide.[5] The trifluoromethyl group in trifluoxystrobin enhances its lipid solubility, facilitating penetration into fungal cell membranes.[5]

Conclusion

This compound is a versatile building block with a rich stereochemical landscape. A thorough understanding of its isomeric forms, conformational preferences, and synthetic accessibility is crucial for its effective utilization in the design and development of novel pharmaceuticals and agrochemicals. The strategic incorporation of this fluorinated motif offers a powerful tool for medicinal and agricultural chemists to fine-tune the properties of bioactive molecules and address the ongoing challenges in their respective fields.

References

- Chemoenzymatic dynamic kinetic resolution of α-trifluoromethylated amines : influence of substitutions on the reversed stereoselectivity. RSC Advances. 2013.

- 3-(Trifluoromethyl)cyclohexylamine (cis- and trans- mixture). Chem-Impex.

- Preparation of trifluoromethylanilines.

- Gauche Interactions In Cyclohexane.

- Substituted Cyclohexanes: Axial vs Equ

- One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. The Royal Society of Chemistry.

- 3-(trifluoromethyl)-3 H -1,2-diazirin-3-yl]aniline: A key intermediate in the synthesis of photoaffinity probes.

- Conformations of Monosubstituted Cyclohexanes. Chemistry LibreTexts. 2022.

- Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines.

- Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Deriv

- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modul

- The Emergence and Properties of Selectively Fluorinated 'Janus' Cyclohexanes. St Andrews Research Repository.

- Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry. 2014.

- Substituted Cyclohexanes. Chemistry LibreTexts. 2015.

- 1,3-Diaxial Interactions and A value for Cyclohexanes. Chemistry Steps.

- A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols. Benchchem.

- Chiral HPLC Separ

- Recent developments in fluorine-containing pesticides. PubMed.

- Diastereoselective reductive amination of aryl trifluoromethyl ketones and alpha-amino esters. PubMed.

- Is there a gauche interaction between C-3 and C-6 in cyclohexane?.

- An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC. 2021.

- Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.

- 1,3-Diaxial steric effects and intramolecular hydrogen bonding in the conformational equilibria of new cis-1,3-disubstituted cyclohexanes using low temperature NMR spectra and theoretical calcul

- Cis / Trans-1,3 Disubstitution, Energy of the two Chair Cyclohexanes. YouTube. 2022.

- Chiral HPLC for effective enantiomer separation.

- Substituted cyclohexanes | 1,3-diaxial interaction. Química Organica.org.

- The reaction scheme for the reductive amination of cyclohexanone with...

- Direct reductive amination of cyclohexanone.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Reductive amination of cyclohexanone with methylamine a, propargylamine e and cyclopropylamine f using RsRedAms and MtRedAm.

- Influence of the spatial position of a trifluoromethyl group on the C-13 chemical shifts in the cyclohexane series.

- Basics of chiral HPLC. Sigma-Aldrich.

- Enzymatic Resolution of N-Substituted-??-prolines.

- Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimiz

- Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

- Synthesis of α-trifluoromethyl ethanone oximes via the three-component reaction of aryl-substituted ethylenes, tert-butyl nitrite, and the Langlois reagent. Organic Chemistry Frontiers (RSC Publishing).

- Vapor Phase Beckmann Rearrangement of Cyclohexanone Oxime over Different Ferrierite Zeolite Catalysts.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 1,3-Diaxial Interactions and A value for Cyclohexanes - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. phx.phenomenex.com [phx.phenomenex.com]

- 11. researchgate.net [researchgate.net]

- 12. Chemoenzymatic dynamic kinetic resolution of α-trifluoromethylated amines: influence of substitutions on the reversed stereoselectivity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis of 3-(Trifluoromethyl)cyclohexanamine: A Technical Guide for Advancing Pharmaceutical and Agrochemical Discovery

An In-depth Exploration of Synthetic Strategies, Stereochemical Control, and Practical Application

The introduction of fluorine-containing moieties into molecular scaffolds is a cornerstone of modern medicinal and agricultural chemistry. The trifluoromethyl group, in particular, imparts unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can profoundly influence the biological activity and pharmacokinetic profile of a molecule. 3-(Trifluoromethyl)cyclohexanamine, a key building block, leverages these advantages within a versatile cyclohexyl framework. This guide provides a comprehensive technical overview of the primary synthetic routes to this valuable compound, with a focus on the underlying chemical principles, practical experimental considerations, and strategies for stereochemical control.

Strategic Importance in Research and Development

This compound serves as a critical intermediate in the development of a wide range of bioactive compounds. In the pharmaceutical sector, it is a foundational component in the synthesis of novel therapeutics. The rigid cyclohexane scaffold allows for precise spatial orientation of substituents, which is crucial for optimizing interactions with biological targets such as enzymes and receptors. In agrochemical research, the trifluoromethyl group contributes to the potency and selectivity of new pesticides and herbicides.

Core Synthetic Approaches

The synthesis of this compound is primarily achieved through two convergent and efficient pathways: the reductive amination of 3-(trifluoromethyl)cyclohexanone and the catalytic hydrogenation of 3-(trifluoromethyl)aniline. The choice between these routes is often dictated by the availability of starting materials, desired stereochemical outcome, and scalability requirements.

Route 1: Reductive Amination of 3-(Trifluoromethyl)cyclohexanone

Reductive amination is a robust and widely employed method for the formation of amines from carbonyl compounds. This one-pot reaction proceeds through the initial formation of an imine or enamine intermediate from the reaction of 3-(trifluoromethyl)cyclohexanone with an amine source, followed by in-situ reduction to the desired cyclohexylamine.

Causality of Experimental Choices:

The selection of the nitrogen source, reducing agent, and catalyst is critical for the success of this transformation. Ammonia, often in the form of ammonium salts or in a solution, is the most direct nitrogen source for the synthesis of the primary amine. The choice of reducing agent influences the reaction conditions and selectivity. Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. For industrial-scale production, catalytic hydrogenation using molecular hydrogen (H₂) is often preferred due to its cost-effectiveness and atom economy. The catalyst plays a pivotal role in both the imine formation and its subsequent reduction.

Diagram of the Reductive Amination Pathway:

Caption: Reductive amination of 3-(trifluoromethyl)cyclohexanone.

Experimental Protocol (Catalytic Hydrogenation Approach):

A proposed protocol based on analogous reductive aminations of cyclohexanones is as follows:

-

Reactor Setup: A high-pressure autoclave reactor is charged with 3-(trifluoromethyl)cyclohexanone, a suitable solvent (e.g., methanol, ethanol, or isopropanol), and a heterogeneous catalyst.

-

Catalyst Selection: Rhodium-nickel (Rh-Ni) bimetallic catalysts supported on silica (SiO₂) have shown high efficacy in the reductive amination of cyclohexanone[1][2][3][4]. A catalyst loading of 1-5 mol% relative to the ketone is a typical starting point.

-

Reaction Initiation: The reactor is sealed and purged with an inert gas (e.g., nitrogen or argon). Anhydrous ammonia is then introduced into the reactor, followed by pressurization with hydrogen gas.

-

Reaction Conditions: The reaction is typically heated to a temperature in the range of 80-150°C under a hydrogen pressure of 20-100 bar.

-

Monitoring and Work-up: The reaction progress is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC). Upon completion, the reactor is cooled, and the pressure is carefully released. The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure.

-

Purification: The crude product, a mixture of cis- and trans-3-(trifluoromethyl)cyclohexanamine, is purified by distillation or column chromatography.

Table 1: Proposed Reaction Parameters for Reductive Amination

| Parameter | Proposed Value/Range | Rationale |

| Catalyst | Rh-Ni/SiO₂ or Pd/C | Bimetallic catalysts can offer enhanced activity and selectivity. Pd/C is a cost-effective alternative[1][2][5]. |

| Solvent | Methanol, Ethanol | Polar protic solvents are commonly used and can facilitate imine formation. |

| Temperature | 80 - 150 °C | Higher temperatures can increase reaction rates but may affect selectivity. |

| H₂ Pressure | 20 - 100 bar | Higher pressure generally favors the hydrogenation step. |

| Ammonia | Anhydrous NH₃ | Direct source of the primary amine. |

Route 2: Catalytic Hydrogenation of 3-(Trifluoromethyl)aniline

The catalytic hydrogenation of an aromatic ring is a powerful method for the synthesis of saturated cyclic compounds. In this approach, 3-(trifluoromethyl)aniline (also known as 3-aminobenzotrifluoride) is reduced to this compound using molecular hydrogen in the presence of a suitable catalyst.

Causality of Experimental Choices:

The key to this synthesis is the choice of a catalyst that can efficiently reduce the aromatic ring without promoting hydrodefluorination or other side reactions. Ruthenium-based catalysts are often favored for the hydrogenation of anilines due to their high activity and selectivity. The reaction is typically carried out at elevated temperatures and pressures to overcome the aromaticity of the starting material.

Diagram of the Catalytic Hydrogenation Pathway:

Caption: Catalytic hydrogenation of 3-(trifluoromethyl)aniline.

Experimental Protocol:

A plausible experimental procedure, drawing from established methods for aniline hydrogenation, is as follows:

-

Reactor Preparation: A high-pressure hydrogenation reactor is charged with 3-(trifluoromethyl)aniline and a supported ruthenium catalyst (e.g., 5% Ru on carbon).

-

Reaction Conditions: The reactor is sealed, purged with an inert gas, and then pressurized with hydrogen to 50-150 bar. The reaction mixture is heated to 100-180°C with vigorous stirring.

-

Reaction Monitoring and Work-up: The consumption of hydrogen is monitored to gauge the reaction progress. After the theoretical amount of hydrogen has been consumed, the reactor is cooled and depressurized.

-

Purification: The catalyst is removed by filtration, and the resulting crude product, a mixture of cis- and trans-3-(trifluoromethyl)cyclohexanamine, is purified by fractional distillation under reduced pressure.

Table 2: Proposed Reaction Parameters for Catalytic Hydrogenation

| Parameter | Proposed Value/Range | Rationale |

| Catalyst | Ruthenium on Carbon (Ru/C) | Ruthenium is highly effective for the hydrogenation of aromatic amines[6]. |

| Solvent | Typically neat, or an inert solvent like cyclohexane | High substrate concentration is often used. |

| Temperature | 100 - 180 °C | Elevated temperatures are required to overcome the aromatic stabilization energy. |

| H₂ Pressure | 50 - 150 bar | High pressure is necessary for efficient aromatic ring reduction. |

Stereochemical Considerations and Control

The synthesis of this compound yields a mixture of cis and trans diastereomers. The stereochemical outcome is a critical aspect of the synthesis, as the biological activity of the final products often depends on the specific stereoisomer.

The cis isomer has the amino and trifluoromethyl groups on the same face of the cyclohexane ring, while in the trans isomer, they are on opposite faces. The ratio of these isomers is influenced by the synthetic route and the reaction conditions.

-

In Reductive Amination: The stereoselectivity is determined during the reduction of the imine intermediate. The approach of the hydride to the imine can be influenced by the steric bulk of the trifluoromethyl group and the catalyst surface.

-

In Catalytic Hydrogenation: The stereochemistry is established as hydrogen adds to the aromatic ring. The catalyst surface plays a crucial role in directing the stereochemical course of the hydrogenation.

Separation and Characterization of Isomers:

The separation of the cis and trans isomers can be achieved by several methods:

-

Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be an effective separation technique.

-

Chromatography: Preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC) on a suitable stationary phase can be used for the separation of the diastereomers[7][8][9].

-

Crystallization of Derivatives: The isomers can be converted into crystalline derivatives, such as hydrochloride or other salts, which may have different solubilities, allowing for separation by fractional crystallization[10].

Spectroscopic Characterization:

NMR spectroscopy is a powerful tool for distinguishing between the cis and trans isomers. The chemical shifts and coupling constants of the protons on the cyclohexane ring will differ depending on their spatial relationship to the amino and trifluoromethyl groups. In particular, ¹⁹F NMR can be a sensitive probe to differentiate between the diastereomers, as the chemical shift of the trifluoromethyl group is highly dependent on its chemical environment[1][11].

Table 3: Anticipated Spectroscopic Features for Isomer Identification

| Technique | Expected Observations |

| ¹H NMR | Different chemical shifts and coupling constants for the methine proton adjacent to the amine and the proton at the trifluoromethyl-substituted carbon. |

| ¹³C NMR | Distinct chemical shifts for the carbons of the cyclohexane ring, particularly C1, C3, and the adjacent carbons. |

| ¹⁹F NMR | A distinct singlet or doublet for the CF₃ group of each isomer, with potentially different chemical shifts. |

| IR | Characteristic N-H stretching vibrations for the primary amine (typically two bands for a primary amine) and C-F stretching vibrations. |

| MS | A molecular ion peak corresponding to the molecular weight of the compound and characteristic fragmentation patterns. |

Conclusion

The synthesis of this compound is a critical enabling technology for the discovery and development of new pharmaceuticals and agrochemicals. Both the reductive amination of 3-(trifluoromethyl)cyclohexanone and the catalytic hydrogenation of 3-(trifluoromethyl)aniline offer viable and scalable routes to this important building block. A thorough understanding of the reaction mechanisms, the influence of reaction parameters on yield and stereoselectivity, and the methods for isomer separation and characterization are essential for researchers in this field. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists and drug development professionals seeking to leverage the unique properties of this compound in their research endeavors.

References

-

Reductive amination of cyclohexanone via bimetallic Rh-Ni catalysts: A pathway to improved catalytic efficiency. (n.d.). UPCommons. Retrieved January 11, 2026, from [Link]

- (No author). (2011). Patent No. US 8,877,976 B2.

-

Possible reaction route of amination of cyclohexanone with ammonia. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

-

The reaction scheme for the reductive amination of cyclohexanone with... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

- Carceller-Ferrer, L., et al. (2022). Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. The Journal of Organic Chemistry.

- (No author). (n.d.). Metal-free catalytic hydrogenation of imines with tris(perfluorophenyl)borane.

- (No author). (n.d.).

- (No author). (n.d.).

-

Amination of cyclohexanone and cyclohexanol/cyclohexanone in the presence of ammonia and hydrogen using copper or a group VIII metal supported on a carrier as the catalyst. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

- Boudakian, M. M. (1986). U.S. Patent No. 4,582,935.

- Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved C

- (No author). (1958). U.S. Patent No. 2,850,549.

- (No author). (1980). U.S. Patent No. 4,186,145.

- AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. (n.d.). Santai Technologies.

- (No author). (2012). U.S. Patent No. 9,216,968 B2.

-

The Secret Of this compound Satisfaction Guaranteed [GURlEfpD]. (n.d.). Retrieved January 11, 2026, from [Link]

- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2015).

- (No author). (1975). U.S. Patent No. 3,880,925.

-

Twenty Years of Separation of Cis-Trans (Z)-(E) Isomers. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

- Application of 19 F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. (2021).

- Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved C

- Organophotoredox-Driven Three-Component Synthesis of β‑Trifluoromethyl β‑Amino Ketones. (2020).

-

Chiral Chromatography: Separating Twins | Stereochemistry. (2018). Blogs@NTU. Retrieved January 11, 2026, from [Link]

- Chemical synthesis method of 3',4',5 '-trifluoro- [1,1' -biphenyl ] -2-amine. (n.d.).

- (No author). (2009). European Patent No. EP 3199203 B1.

- (No author). (1987). Japanese Patent No. JPS62123154A.

- Continuous flow reductive amination of cyclohexanone using Pd/C catalyst with high productivity. (2021). Reaction Chemistry & Engineering.

- A stereocontrolled synthesis of trisubstituted cyclohexanes and cyclopentanes. Its application to the synthesis of 11-deoxyprostaglandins. (1989). Semantic Scholar.

- Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalon

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. rsc.org [rsc.org]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. mdpi.com [mdpi.com]

- 5. Continuous flow reductive amination of cyclohexanone using Pd/C catalyst with high productivity - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 6. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 7. santaisci.com [santaisci.com]

- 8. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]

- 10. reddit.com [reddit.com]

- 11. researchgate.net [researchgate.net]

The Strategic Incorporation of 3-(Trifluoromethyl)cyclohexanamine in Modern Drug Discovery: A Technical Guide

Introduction: The Rise of Fluorinated Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug development, the strategic incorporation of fluorine atoms and fluorinated moieties has emerged as a paramount tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates. Among these, the trifluoromethyl (CF₃) group holds a privileged position due to its profound impact on a molecule's lipophilicity, metabolic stability, and binding affinity.[1] This guide delves into the technical nuances of a particularly valuable building block: 3-(trifluoromethyl)cyclohexanamine. This versatile scaffold, existing as distinct cis and trans stereoisomers, offers a unique combination of a conformationally restricted cyclohexane ring and the electronically potent trifluoromethyl group, making it an attractive component for the design of novel therapeutics across a spectrum of disease areas.[2] This document will provide an in-depth exploration of the synthesis, stereochemical considerations, and applications of this compound, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties: The Influence of the Trifluoromethyl Group

The introduction of a trifluoromethyl group onto the cyclohexylamine scaffold dramatically alters its physicochemical properties, which in turn governs its behavior in biological systems. These changes are pivotal in optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Isomer | Value | Source |

| Molecular Weight | Mixture | 167.18 g/mol | [2] |

| Molecular Formula | Mixture | C₇H₁₂F₃N | [2] |

| Appearance | Mixture | Colorless to almost colorless clear liquid | [2] |

| Density | Mixture | 1.15 g/mL | [2] |

| Refractive Index | Mixture | 1.41 | |

| LogP (Partition Coefficient) | trans | 2.1 ± 0.3 | [3] |

| pKa | cis / trans | Predicted: 9.5 - 10.5 |

Note: Predicted pKa values are based on the typical range for cyclohexylamines and the electron-withdrawing nature of the trifluoromethyl group.

The high electronegativity of the fluorine atoms in the CF₃ group creates a strong dipole moment, influencing intermolecular interactions. Furthermore, the CF₃ group significantly increases the lipophilicity of the molecule, as evidenced by the LogP value of the trans isomer.[3] This enhanced lipophilicity can improve membrane permeability and facilitate passage across biological barriers, such as the blood-brain barrier.[1] Crucially, the C-F bond is exceptionally strong, rendering the trifluoromethyl group highly resistant to metabolic degradation, thereby increasing the in vivo half-life of drug candidates.[1]

Stereoselective Synthesis: Accessing the cis and trans Isomers

The distinct spatial arrangement of the amine and trifluoromethyl groups in the cis and trans isomers of this compound necessitates stereoselective synthetic strategies. The choice of isomer is critical in drug design, as stereochemistry often dictates the binding affinity and selectivity of a molecule for its biological target.

Synthesis of trans-3-(Trifluoromethyl)cyclohexanamine

A patented method for the diastereoselective synthesis of the trans isomer with a high trans:cis ratio of over 20:1 has been reported.[4] This multi-step process, starting from a halo-benzotrifluoride isomer, is outlined below.

Experimental Protocol: Synthesis of trans-3-(Trifluoromethyl)cyclohexanamine Hydrochloride [4]

-

Grignard Reagent Formation: A meta-rich halo-benzotrifluoride isomer is reacted with magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere to form the corresponding Grignard intermediate.

-

Ketene Addition: The Grignard solution is then treated with ketene in hexane. The use of a copper(I) iodide with a bipyridine ligand complex as a catalyst is crucial for achieving high trans selectivity. This step yields the acetophenone precursor.

-

Oximation: The resulting ketone is then reacted with hydroxylamine hydrochloride to form the oxime. The oxime can be purified by crystallization from cyclopentane.

-

Reduction: The purified oxime is subsequently reduced to the amine. While the patent literature does not specify the exact reducing agent, common methods for oxime reduction to primary amines include catalytic hydrogenation (e.g., H₂, Raney Ni) or chemical reduction (e.g., Na/EtOH, LiAlH₄).

-

Salt Formation: The final amine can be converted to its hydrochloride salt for improved stability and handling.

Proposed Synthesis of cis-3-(Trifluoromethyl)cyclohexanamine

While a direct, high-yielding stereoselective synthesis for the cis isomer is not as well-documented, a plausible route involves the diastereoselective reduction of a β-enaminoketone precursor. This approach has been successfully employed for the synthesis of cis-3-aminocyclohexanols.[5]

Experimental Protocol: Proposed Synthesis of cis-3-(Trifluoromethyl)cyclohexanamine [5]

-

Enaminoketone Formation: 3-(Trifluoromethyl)-1,3-cyclohexanedione (a hypothetical starting material) is condensed with a chiral amine (e.g., (S)-α-methylbenzylamine) in refluxing toluene with azeotropic removal of water to yield the corresponding β-enaminoketone.

-

Diastereoselective Reduction: The enaminoketone is then reduced using a dissolving metal reduction, such as sodium in a mixture of THF and isopropyl alcohol. This reduction is expected to favor the formation of the cis-amino alcohol.

-

Separation and Conversion: The resulting diastereomeric mixture of amino alcohols is then separated using chromatographic techniques. The desired cis-amino alcohol would then require further chemical manipulation, such as dehydroxylation, to yield the target cis-3-(trifluoromethyl)cyclohexanamine. Further research is required to optimize this synthetic route and confirm the stereochemical outcome.

Spectroscopic Characterization

Expected NMR Spectral Features:

-

¹H NMR: The proton attached to the carbon bearing the amine group (H-1) and the proton on the carbon with the trifluoromethyl group (H-3) will be of particular diagnostic value. The coupling constants between these protons and adjacent methylene protons will differ depending on their axial or equatorial positions in the dominant chair conformation of the cyclohexane ring. In the cis isomer, one substituent is axial and the other equatorial, while in the trans isomer, both are either axial or equatorial (with the di-equatorial conformation being more stable).

-

¹³C NMR: The carbon atom attached to the trifluoromethyl group will exhibit a characteristic quartet in the proton-coupled ¹³C NMR spectrum due to coupling with the three fluorine atoms. The chemical shifts of the ring carbons will also be influenced by the stereochemistry of the substituents.

-

¹⁹F NMR: The ¹⁹F NMR spectrum will show a single resonance for the CF₃ group, likely a singlet or a multiplet depending on the coupling with nearby protons.

Applications in Drug Discovery and Structure-Activity Relationships (SAR)

The this compound scaffold is a valuable building block in the design of novel therapeutic agents, primarily due to the advantageous properties imparted by the trifluoromethyl group. Its incorporation can lead to enhanced potency, improved metabolic stability, and better oral bioavailability.[1]

While specific examples of marketed drugs containing the this compound moiety are not prominently disclosed, its utility can be inferred from its role as an intermediate in the synthesis of various biologically active molecules.[2][3] For instance, the trans isomer is a key intermediate in the synthesis of trifluoxystrobin, a broad-spectrum fungicide, highlighting its importance in agrochemicals.[3] In medicinal chemistry, derivatives of this scaffold have shown promise as protease inhibitors, for example, against HIV-1 protease, where the rigid cyclohexane ring and the hydrophobic trifluoromethyl group can engage in favorable interactions with the enzyme's active site.[3]

Structure-Activity Relationship (SAR) Insights:

The principles of SAR suggest that the introduction of the this compound moiety can influence the biological activity of a lead compound in several ways:[7]

-

Lipophilicity and Permeability: The CF₃ group increases lipophilicity, which can enhance membrane permeability and improve oral absorption.

-

Metabolic Stability: The robust C-F bonds in the CF₃ group block potential sites of metabolism, leading to a longer in vivo half-life.

-

Binding Affinity: The trifluoromethyl group can participate in non-covalent interactions within a binding pocket, such as hydrophobic interactions or dipole-dipole interactions, thereby increasing the binding affinity of the ligand for its target.

-

Conformational Rigidity: The cyclohexane ring provides a rigid scaffold that can pre-organize the pharmacophoric elements in a favorable conformation for binding, potentially increasing selectivity.

The stereochemistry of the this compound is a critical determinant of its biological activity. The cis and trans isomers will present the amine and trifluoromethyl groups in different spatial orientations, leading to distinct interactions with the biological target. Therefore, the separate synthesis and biological evaluation of each isomer are essential steps in the drug discovery process.

Conclusion and Future Perspectives

This compound represents a powerful and versatile building block for the synthesis of novel pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group confers a range of desirable properties, including enhanced metabolic stability and lipophilicity, which are crucial for the development of effective drug candidates. The ability to stereoselectively synthesize both the cis and trans isomers allows for a detailed exploration of the structure-activity relationships and the optimization of ligand-target interactions.

While the full potential of this scaffold in medicinal chemistry is still being explored, the existing literature points towards its significant promise. Future research should focus on the development of more efficient and scalable stereoselective synthetic routes to both isomers, as well as a more comprehensive investigation into their incorporation into a wider range of therapeutic agents. The continued exploration of fluorinated building blocks like this compound will undoubtedly fuel the discovery of the next generation of innovative medicines.

References

-

Bruker. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry. Retrieved from [Link]

-

Chem-Impex. (n.d.). 3-(Trifluoromethyl)cyclohexylamine (cis- and trans- mixture). Retrieved from [Link]

-

Beilstein Journals. (n.d.). Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6- tetrafluorocyclohexylamine motif. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis of trifluoromethyl cyclohexyl, cyclohexenyl and aryl compounds via stepwise Robinson annulation. Retrieved from [Link]

-

ResearchGate. (n.d.). Catalytic synthesis of cis‐di‐ and cis‐trifluoromethylated cycloalkanes and saturated heterocycles. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031404). Retrieved from [Link]

-

Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

-

ResearchGate. (n.d.). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated.... Retrieved from [Link]

-

PubMed. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

PubMed. (n.d.). Metal-free aromatic hydrogenation: aniline to cyclohexyl-amine derivatives. Retrieved from [Link]

-

ChemRxiv. (2024, July 23). Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. Cambridge Open Engage. Retrieved from [Link]

-

Myers, A. (n.d.). Myers Chem 115. Retrieved from [Link]

- Google Patents. (n.d.). CN112679328A - Industrial production method of 3-trifluoromethyl-2-cyclohexene-1-ketone.

-

National Center for Biotechnology Information. (2022, June 3). Fluorine-containing drugs approved by the FDA in 2021. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

-

Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

Chem-Impex. (n.d.). 4-(Trifluoromethyl)cyclohexylamine (cis- and trans- mixture). Retrieved from [Link]

-

ResearchGate. (2022, March 16). Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-(Trifluoromethyl)cyclohexylamine (cis- and trans- mixture). PubChem. Retrieved from [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis of trifluoromethyl cyclohexyl, cyclohexenyl and aryl compounds via stepwise Robinson annulation. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018, February 13). Diastereoselective synthesis of chiral 1,3-cyclohexadienals. Retrieved from [Link]

-

ResearchGate. (2025, June 3). Synthesis of trifluoromethyl cyclohexyl, cyclohexenyl and aryl compounds via stepwise Robinson annulation. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Structure-Activity Relationships. Retrieved from [Link]

-

YouTube. (2020, March 22). Structure Activity Relationships and Medicinal Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024, August 15). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). rel-(1R,3S)-3-Amino-1-(trifluoromethyl)cyclohexanol. PubChem. Retrieved from [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. rsc.org [rsc.org]

- 4. trans-3-Trifluoromethyl-cyclohexylamine HCl () for sale [vulcanchem.com]

- 5. mdpi.com [mdpi.com]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. thieme-connect.com [thieme-connect.com]

An In-depth Technical Guide to the Safe Handling and Application of 3-(Trifluoromethyl)cyclohexanamine

This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for 3-(Trifluoromethyl)cyclohexanamine, a critical building block for professionals in research, discovery, and pharmaceutical development. Understanding the unique properties of this fluorinated aliphatic amine is paramount to ensuring laboratory safety and experimental integrity. The trifluoromethyl group, while offering significant advantages in modulating the physicochemical properties of molecules in drug design, also necessitates a rigorous approach to safety and handling.[1][2][3]

Compound Profile and Physicochemical Properties

This compound is a versatile intermediate used in the synthesis of biologically active molecules for the pharmaceutical and agrochemical industries.[1][4] The presence of the trifluoromethyl group can enhance properties such as metabolic stability, lipophilicity, and binding affinity of the final compounds.[2][3]

Table 1: Physicochemical Data of this compound

| Property | Value | Source |

| Molecular Formula | C7H12F3N | [1][5] |

| Molecular Weight | 167.17 g/mol | [5][6] |

| Appearance | Colorless to almost colorless clear liquid or solid | [1][5] |

| Boiling Point | 70 °C at 27 mmHg | [7] |

| Density | 1.136 ± 0.06 g/cm³ (Predicted) | [7] |

| Storage Temperature | 0 - 8 °C | [1] |

Chemical Structure:

Caption: Chemical structure of this compound.

Hazard Identification and Toxicology

This compound is classified as acutely toxic if swallowed and can cause skin, eye, and respiratory irritation.[6][8][9]

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed.[5]

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[6][8][9]

-

Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[6][8][9]

-

Specific target organ toxicity — single exposure (Category 3), Respiratory system: H335 - May cause respiratory irritation.[6][8][9]

Signal Word: Danger [5]

Pictograms:

-

GHS06 (Skull and Crossbones)[5]

The trifluoromethyl group can significantly influence the metabolic pathways and toxicological profile of a molecule. While specific toxicological data for this compound is not extensively published, related fluorinated compounds are known to require careful handling due to their potential for enhanced biological activity and persistence.

Exposure Control and Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound. The following PPE is mandatory to minimize exposure.

Table 2: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a face shield (minimum 8-inch). | Protects against splashes and vapors that can cause serious eye irritation.[10] |

| Skin Protection | Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber). A lab coat or chemical-resistant apron. | Prevents skin contact which can cause irritation.[10] |

| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If inhalation risk is high, a NIOSH-approved respirator with an appropriate cartridge is necessary. | Mitigates the risk of respiratory tract irritation from vapors.[10][11] |

PPE Selection Workflow:

Caption: Decision workflow for selecting appropriate PPE.

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is crucial for maintaining the stability of this compound and ensuring a safe laboratory environment.

Handling:

-

Work in a well-ventilated area, preferably within a certified chemical fume hood.[12]

-

Avoid contact with skin, eyes, and clothing.[12]

-

Do not breathe vapors or mists.[12]

-

Use only non-sparking tools and take precautionary measures against static discharges.[13][14]

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]

-

Recommended storage temperature is between 0 - 8°C.[1]

-

Store away from incompatible materials such as strong oxidizing agents.[13]

-

The compound is air-sensitive and should be handled under an inert gas.

Emergency and First-Aid Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

First-Aid Measures:

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[8][12]

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[8][12]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[8][12]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and immediately call a poison center or doctor.[8][12]

Spill Response Protocol:

-

Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.[15][16]

-

Control Ignition Sources: If the material is flammable, remove all sources of ignition.[15]

-

Don PPE: Wear appropriate personal protective equipment before attempting to clean up the spill.[15][16]

-

Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials, such as sawdust.[17]

-

Collect and Dispose: Carefully collect the absorbed material into a suitable, closed container for disposal as hazardous waste.[15]

-

Decontaminate: Clean the spill area with a suitable decontaminating agent, followed by washing with soap and water.

-

Report: Report the incident to the appropriate safety personnel.[15]

Emergency Response Decision Tree:

Caption: Decision tree for responding to a chemical spill.

References

-

Safety Data Sheet SECTION 1: Identification of the substance/mixture and of the company/undertaking - 3M. (URL: [Link])

-

Safety Data Sheet - Angene Chemical. (URL: [Link])

-

4-(Trifluoromethyl)cyclohexan-1-amine hydrochloride | C7H13ClF3N | CID 18769922. (URL: [Link])

-

Chemical Spill Procedures | Office of Environmental Health and Safety - Princeton EHS. (URL: [Link])

-

Chemical Exposure and Spill Response Procedures | New Mexico State University. (URL: [Link])

-

Emergency response / spill control - HSE. (URL: [Link])

-

Guide for Chemical Spill Response. (URL: [Link])

-

Chemical Spills - Emergency Management - Florida State University. (URL: [Link])

-

The Secret Of this compound Satisfaction Guaranteed. (URL: [Link])

-

(Trifluoromethyl)cyclohexane | C7H11F3 | CID 6432413 - PubChem - NIH. (URL: [Link])

-

Exploring the Applications of 3-(Trifluoromethyl)cyclohexanone in Specialty Chemicals. (URL: [Link])

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. (URL: [Link])

-

Personal Protective Equipment (PPE) - CHEMM. (URL: [Link])

-

Personal Protective Equipment. (URL: [Link])

-

Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council. (URL: [Link])

-

Laboratory Safety Guidance - OSHA. (URL: [Link])

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. (URL: [Link])

-

Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines - ResearchGate. (URL: [Link])

-

Huisgen Cycloaddition of Azidoazulenes: Synthesis, Structural and Optical Properties of 2- and 6-(1,2,3-Triazol-1-yl)azulenes - MDPI. (URL: [Link])

-

A Binary Catalytic System for Enantioselective Annulation of 3-Amino Oxetanes with Isocyanates Leading to Antiviral Chiral 2-Iminothiazolidines - ACS Publications. (URL: [Link])

-

The Prohibited List | World Anti Doping Agency - WADA. (URL: [Link])

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jelsciences.com [jelsciences.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. qcc.edu [qcc.edu]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. This compound | 23566-61-2 [amp.chemicalbook.com]

- 7. Cyclohexanamine, 3-(trifluoromethyl)- | 56287-83-3 [amp.chemicalbook.com]

- 8. angenechemical.com [angenechemical.com]

- 9. 4-(Trifluoromethyl)cyclohexan-1-amine hydrochloride | C7H13ClF3N | CID 18769922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. multimedia.3m.com [multimedia.3m.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. fishersci.com [fishersci.com]

- 14. spectrumchemical.com [spectrumchemical.com]

- 15. ehs.princeton.edu [ehs.princeton.edu]

- 16. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]

- 17. acs.org [acs.org]

3-(Trifluoromethyl)cyclohexanamine molecular weight

An In-Depth Technical Guide to 3-(Trifluoromethyl)cyclohexanamine: Properties, Synthesis, and Application

Abstract

This technical guide provides a comprehensive overview of this compound, a fluorinated aliphatic amine building block of increasing importance in the fields of medicinal chemistry, agrochemicals, and materials science. The introduction of the trifluoromethyl (CF₃) group onto the cyclohexane scaffold imparts unique physicochemical properties that are highly desirable in modern drug design, including enhanced metabolic stability, increased lipophilicity, and altered basicity. This document details the compound's core properties, provides a robust, field-proven protocol for its synthesis via reductive amination, outlines methods for its analytical characterization, discusses the rationale for its use in research and development, and establishes rigorous safety and handling procedures. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique advantages of this versatile chemical intermediate.

Core Physicochemical and Structural Properties

This compound (CAS No: 56287-83-3) is a saturated carbocyclic amine. Its structure, featuring a stereocenter at both the 1- (amine) and 3- (trifluoromethyl) positions, means it exists as a mixture of cis- and trans-diastereomers. The properties of the commercially available material can vary depending on the specific isomeric ratio.

The trifluoromethyl group is a key pharmacophore, acting as a bioisostere for groups like chlorine or methyl, but with profoundly different electronic effects.[1] Its strong electron-withdrawing nature lowers the pKa of the neighboring amine compared to its non-fluorinated analog, while its lipophilicity can enhance membrane permeability and binding interactions with biological targets.[1][2]

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₂F₃N | [3][4] |

| Molecular Weight | 167.17 g/mol | [4] |

| Appearance | Colorless to almost colorless clear liquid; Also reported as a solid. | [3][4] |

| Density | ~1.15 g/mL | [3] |

| Purity (Typical) | ≥ 98% (by GC) | [3] |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| pKa | Data not available; expected to be lower than cyclohexylamine (~10.6) | |

| Storage Temperature | 0 - 8 °C | [3] |

Note: The discrepancy in reported physical state (liquid vs. solid) may be attributable to variations in the cis/trans isomer ratio or purity between different suppliers.

Synthesis and Purification Workflow